9H-Thiazolo(3,2-a)thieno(3,2-d)pyrimidine-6-carboxylic acid, 7-methyl-9-oxo-2-phenyl-, ethyl ester
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Overview
Description
. This compound is characterized by its unique structure, which includes a thiazolo-thieno-pyrimidine core, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRN 6006145 involves multiple steps, starting with the preparation of the thiazolo-thieno-pyrimidine core. This core is typically synthesized through a series of condensation reactions involving thieno[2,3-d]pyrimidine and thiazole derivatives. The reaction conditions often require the use of strong acids or bases as catalysts, along with elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of BRN 6006145 is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic routes but optimized for large-scale production. This includes the use of automated systems for precise control of reaction conditions and the incorporation of purification steps such as recrystallization and chromatography to obtain high-purity BRN 6006145 .
Chemical Reactions Analysis
Types of Reactions
BRN 6006145 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions often employ reducing agents like sodium borohydride or lithium aluminum hydride to remove oxygen or introduce hydrogen atoms.
Substitution: Substitution reactions involve replacing one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low temperatures.
Substitution: Halogens, alkylating agents; conditionspresence of catalysts, controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
BRN 6006145 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of BRN 6006145 involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of certain cellular pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that BRN 6006145 may affect signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
BRN 6006145 can be compared with other thiazolo-thieno-pyrimidine derivatives, such as:
- 9H-Thiazolo(3,2-a)thieno(3,2-d)pyrimidine-6-carboxylic acid, 7-methyl-9-oxo-2-phenyl-
- Ethyl 7-methyl-9-oxo-2-phenyl-9H-thiazolo(3,2-a)thieno(3,2-d)pyrimidine-6-carboxylate
These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical properties and biological activities. BRN 6006145 is unique due to its specific ester functional group, which may confer distinct reactivity and biological effects compared to its analogs .
Properties
CAS No. |
122945-81-7 |
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Molecular Formula |
C18H14N2O3S2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
ethyl 12-methyl-2-oxo-5-phenyl-4,10-dithia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),5,8,11-tetraene-11-carboxylate |
InChI |
InChI=1S/C18H14N2O3S2/c1-3-23-17(22)14-10(2)20-16(21)15-12(19-18(20)25-14)9-13(24-15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
InChI Key |
JTVAQQMXXVWXOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=O)C3=C(C=C(S3)C4=CC=CC=C4)N=C2S1)C |
Origin of Product |
United States |
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